Homo egonol beta-D-glucoside
Description
Contextualization within Natural Product Chemistry
Natural products derived from the shikimic acid pathway are a cornerstone of pharmacognosy and medicinal chemistry. This pathway gives rise to the aromatic amino acids phenylalanine and tyrosine, which are precursors to a wide array of secondary metabolites, including phenylpropanoids. Current time information in Milan, IT. The dimerization of these C6-C3 phenylpropanoid units leads to the formation of lignans (B1203133), neolignans, and the structurally related nor-lignans. researchgate.net Nor-lignans are characterized by the loss of a carbon atom from the typical C6-C3-C3-C6 backbone, resulting in a C6-C2-C1-C6 or similar framework. Current time information in Milan, IT.researchgate.net Homo egonol (B1663352) β-D-glucoside is a member of this nor-lignan class, specifically a benzofuran (B130515) derivative. Its structure features a complex aglycone, homoegonol (B103626), linked to a glucose molecule via a β-D-glycosidic bond.
Significance of Glycosylated Nor-Lignans in Biosynthetic Diversity
The biosynthesis of nor-lignans is a testament to the metabolic versatility of plants. It begins with the phenylpropanoid pathway, which produces precursors like coniferyl alcohol. researchgate.net The formation of the nor-lignan skeleton involves oxidative coupling of two phenylpropanoid units, followed by the loss of a carbon atom. Glycosylation, the enzymatic attachment of a sugar moiety, is a crucial subsequent step in the biosynthesis of many natural products, including nor-lignans. scielo.br This process, catalyzed by glycosyltransferases, significantly increases the water solubility of the aglycone, potentially influencing its transport, storage, and bioavailability within the plant. scielo.br The glycosylation of homoegonol to form Homo egonol β-D-glucoside exemplifies this important biochemical modification, contributing to the chemical diversity observed in plant secondary metabolism.
Historical Perspective on Academic Investigations of Homo Egonol β-D-Glucoside
The first documented isolation and characterization of Homo egonol β-D-glucoside was reported in the year 2000 by Pauletti and colleagues. nih.gov In their investigation of the chemical constituents of the leaves of Styrax ferrugineus, a plant species belonging to the Styracaceae family, they identified a new nor-lignan glycoside. scielo.brnih.gov Through spectroscopic analysis, they determined its structure to be 5-[3''-(β-D-glucopyranosyloxy)propyl]-7-methoxy-2-(3',4'-dimethoxyphenyl) benzofuran. nih.gov This seminal work not only introduced a new natural product to the scientific community but also laid the groundwork for future research by reporting its initial biological activities. The study found that Homo egonol β-D-glucoside, along with other isolated arylpropanoids, exhibited antibacterial and antifungal properties. scielo.brnih.gov
Research Scope and Contemporary Objectives Pertaining to Homo Egonol β-D-Glucoside
Following its discovery, research on Homo egonol β-D-glucoside and related nor-lignans from Styrax species has continued, albeit at a measured pace. The initial findings of its antimicrobial activity have prompted further investigation into the biological potential of this class of compounds. researchgate.netnih.gov Contemporary research objectives are focused on several key areas. Firstly, there is an ongoing effort to isolate and identify new nor-lignans and their glycosides from various Styrax species and other plant sources to expand the known chemical diversity. researchgate.netnih.gov Secondly, a significant focus remains on evaluating the bioactivities of these compounds, with studies exploring a broader range of potential therapeutic applications, including cytotoxic effects against cancer cell lines. nih.govscielo.br Furthermore, there is growing interest in the structure-activity relationships of these molecules to understand how specific structural features contribute to their biological effects. nih.gov
Compound Data
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[3-[2-(3,4-dimethoxyphenyl)-7-methoxy-1-benzofuran-5-yl]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O10/c1-31-17-7-6-15(11-19(17)32-2)18-12-16-9-14(10-20(33-3)25(16)35-18)5-4-8-34-26-24(30)23(29)22(28)21(13-27)36-26/h6-7,9-12,21-24,26-30H,4-5,8,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBXVWJEZUKCIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(O2)C(=CC(=C3)CCCOC4C(C(C(C(O4)CO)O)O)O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Phytochemical Occurrence and Chemotaxonomic Significance of Homo Egonol β D Glucoside
Botanical Sources and Geographical Distribution of Homoegonol (B103626) β-D-Glucoside
Homoegonol β-D-glucoside and its aglycone, homoegonol, are characteristic secondary metabolites of the plant family Styracaceae, commonly known as the storax family. scielo.br The genus Styrax is the largest within this family, comprising approximately 130 species of trees and shrubs with a wide but discontinuous distribution across the Americas, eastern Asia, and the Mediterranean. scielo.brresearchgate.net
The presence of homoegonol and its glucoside has been documented in various tissues of several Styrax species. For instance, homoegonol has been identified in the fruits of Styrax officinalis found in the Latium region of Central Italy and in the resinous balsam of the same species. researchgate.netresearchgate.net Studies have also confirmed the presence of homoegonol and related benzofuran (B130515) lignans (B1203133) in Styrax camporum and Styrax annamensis. researchgate.netnih.gov Research suggests that the benzofuran lignans egonol (B1663352) and homoegonol are consistently found across all species of the Styrax genus, making them significant chemical markers. nih.gov While the aglycone (homoegonol) is frequently reported, its glycosylated form, homoegonol β-D-glucoside, is also a known constituent within the family. scielo.br
Table 1: Documented Botanical Sources of Homoegonol and its β-D-Glucoside An interactive data table based on the data in the text.
| Compound | Plant Species | Family | Plant Part | Geographical Region/Reference |
|---|---|---|---|---|
| Homoegonol β-D-Glucoside | Styrax species | Styracaceae | Not specified | scielo.br |
| Homoegonol | Styrax officinalis | Styracaceae | Fruits, Balsam | Italy researchgate.netresearchgate.net |
| Homoegonol | Styrax camporum | Styracaceae | Stems | nih.gov |
| Homoegonol | Styrax annamensis | Styracaceae | Leaves | researchgate.net |
| Homoegonol | Styrax pohlii | Styracaceae | Aerial parts | researchgate.net |
Biosynthetic Precursors and Structural Relationship with Related Nor-Lignans
Homoegonol β-D-glucoside belongs to the nor-lignan class of phytochemicals. preprints.orgnih.gov Nor-lignans are, like the more common lignans, derived from the dimerization of two C6-C3 phenylpropanoid units. preprints.orgresearchgate.net These precursors originate from the shikimic acid pathway, which produces the aromatic amino acids phenylalanine and tyrosine. preprints.orgresearchgate.net
The defining structural feature of nor-lignans, which distinguishes them from lignans and neo-lignans, is the loss of a carbon atom from the central chain connecting the two phenyl groups. researchgate.net Homoegonol is structurally a benzofuran derivative. It is closely related to another prominent nor-lignan, egonol, differing by an additional methylene (B1212753) group in its side chain. scielo.brnih.gov The glycosylation of homoegonol at its terminal hydroxyl group with a β-D-glucose unit results in the formation of homoegonol β-D-glucoside. americanchemicalsuppliers.com This process of glycosylation is a common modification in plant secondary metabolism, often increasing the water solubility and stability of the compound. mdpi.com
The biosynthesis of these compounds involves oxidative coupling of phenylpropanoid precursors, such as coniferyl alcohol. frontiersin.org The specific enzymatic steps leading to the benzofuran core of egonol-type nor-lignans are a key area of phytochemical research.
Chemo-Ecological Roles within Plant Systems
Lignans and related compounds, including nor-lignans like homoegonol β-D-glucoside, play significant roles in the plant's defense mechanisms. frontiersin.org These specialized metabolites are not involved in primary growth and development but are crucial for the plant's interaction with its environment, particularly in protecting against herbivores and microbial pathogens. preprints.orgfrontiersin.org
The accumulation of these phenolic compounds in plant tissues, such as wood and bark, can act as a deterrent to feeding insects and other herbivores. preprints.orgresearchgate.net Studies have shown that lignans can function as antifeedants, regulating insect feeding behavior. researchgate.net Furthermore, compounds like egonol and homoegonol have demonstrated antibacterial and antifungal properties, suggesting they form part of the plant's chemical shield against pathogenic microorganisms. scielo.br The polymerization of related phenylpropanoid precursors into lignin (B12514952) confers mechanical strength and resistance to plant cell walls, making them harder for herbivores to digest and providing a physical barrier against pathogens. preprints.org The presence of homoegonol and its glucoside in the resinous exudates of Styrax trees further points to a defensive role, helping to seal wounds and prevent infection. scielo.br
Chemotaxonomic Implications of Homoegonol β-D-Glucoside Distribution
Chemotaxonomy utilizes the distribution of chemical compounds among plant groups to help clarify their systematic relationships. The presence of specific classes of secondary metabolites can serve as markers for particular genera or families.
The distribution of benzofuran nor-lignans is of significant chemotaxonomic value for the Styracaceae family. The consistent presence of egonol and homoegonol across the Styrax genus strongly suggests that these compounds are reliable chemotaxonomic markers for identifying members of this genus. researchgate.netnih.gov The identification of homoegonol and its derivatives can help distinguish Styrax species and their products, such as resins, from those of other plant families. researchgate.net While nor-lignans as a broad class are found in diverse and systematically distant plant orders, the specific structural types like egonol and homoegonol are more narrowly distributed, enhancing their taxonomic utility. researchgate.netnih.gov Therefore, the phytochemical profile, including homoegonol β-D-glucoside, provides a molecular-level characteristic that complements morphological data in the classification and authentication of Styrax species. researchgate.netresearchgate.net
Advanced Methodologies for Isolation, Structural Elucidation, and Chemical Synthesis
Chromatographic Strategies for Isolation and Purification of Homoegonol (B103626) β-D-Glucoside
The isolation of Homoegonol β-D-glucoside from complex natural extracts, such as those from Styrax pohlii, necessitates a multi-step purification process. researchgate.net Chromatographic techniques are central to achieving the high degree of purity required for subsequent structural analysis.
Preparative High-Performance Liquid Chromatography (HPLC) Applications
Preparative High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of Homoegonol β-D-glucoside. researchgate.netresearchgate.net This method is particularly effective in the final stages of purification, yielding the compound in a highly pure form. For instance, a successful isolation protocol involved the use of preparative HPLC with a mobile phase composed of 68% methanol (B129727) and 32% water, supplemented with 0.1% acetic acid. researchgate.netresearchgate.net This approach has proven robust for obtaining quantities of nor-neolignan glycosides, including Homoegonol β-D-glucoside, from the aerial parts of plants like S. pohlii. researchgate.net The scalability of preparative HPLC allows for the processing of larger sample loads, which is essential for obtaining sufficient material for comprehensive spectroscopic analysis. iomcworld.com
Gel Permeation Chromatography (e.g., Sephadex LH-20) in Fractionation
Prior to preparative HPLC, initial fractionation of crude extracts is often accomplished using gel permeation chromatography. Sephadex LH-20, a lipophilic cross-linked dextran (B179266) gel, is a widely used medium for this purpose. researchgate.netsigmaaldrich.com This technique separates compounds based on their molecular size and polarity. researchgate.netnih.gov In the isolation of Homoegonol β-D-glucoside, Sephadex LH-20 column chromatography serves as a critical preliminary purification step, effectively separating it from other classes of compounds present in the extract. researchgate.net The use of organic solvents as the mobile phase in Sephadex LH-20 chromatography is common for the separation of various natural products, including flavonoids and other glycosides. researchgate.netnih.gov
Complementary Chromatographic Techniques for Purity Assessment
The purity of the isolated Homoegonol β-D-glucoside is rigorously assessed using analytical HPLC. researchgate.net This technique offers high resolution and sensitivity, allowing for the detection of any residual impurities. nih.gov By comparing the analytical chromatogram of the isolated compound with that of a standard or by ensuring the presence of a single, sharp peak, the homogeneity of the sample can be confirmed. This final purity check is crucial before proceeding to structural elucidation.
Spectroscopic and Spectrometric Characterization of Homoegonol β-D-Glucoside
Once a pure sample of Homoegonol β-D-glucoside is obtained, its chemical structure is determined using a combination of advanced spectroscopic and spectrometric methods.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a powerful tool for determining the molecular formula of a compound with high accuracy. This technique provides a precise measurement of the mass-to-charge ratio of the molecular ion, which allows for the unambiguous determination of its elemental composition. For Homoegonol β-D-glucoside, HRESIMS analysis is essential to confirm its molecular formula, which is a fundamental piece of information for its structural characterization. researchgate.net
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the complete structural elucidation of organic molecules like Homoegonol β-D-glucoside. nih.gov A suite of one- and two-dimensional NMR experiments is employed to piece together the intricate details of its structure.
¹H NMR (Proton NMR) provides information about the number, environment, and connectivity of protons in the molecule. Key signals in the ¹H NMR spectrum of Homoegonol β-D-glucoside would include those for the aromatic protons of the benzofuran (B130515) ring system, the protons of the propyl side chain, and the protons of the β-D-glucose moiety. The coupling constants between adjacent protons help to establish their relative stereochemistry.
¹³C NMR (Carbon-13 NMR) reveals the number of unique carbon atoms and their chemical environments. The chemical shifts of the carbon signals provide insights into the type of carbon (e.g., aromatic, aliphatic, glycosidic).
2D NMR Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for assembling the complete molecular structure.
COSY experiments establish correlations between coupled protons, helping to trace out the spin systems within the molecule, such as the protons on the glucose ring and the propyl chain.
HSQC spectra correlate each proton with its directly attached carbon atom, allowing for the unambiguous assignment of carbon signals.
HMBC experiments reveal long-range correlations between protons and carbons (typically over two to three bonds). This is particularly crucial for connecting the different fragments of the molecule, for instance, establishing the linkage point of the glucose unit to the homoegonol aglycone.
Through the comprehensive analysis of these NMR data, the precise connectivity and stereochemistry of Homoegonol β-D-glucoside can be unequivocally determined. iosrjournals.org
| Technique | Purpose in Analysis of Homoegonol β-D-Glucoside |
| Preparative HPLC | Final purification to obtain a high-purity sample. |
| Sephadex LH-20 | Initial fractionation of the crude extract. |
| Analytical HPLC | Assessment of the final purity of the isolated compound. |
| HRESIMS | Determination of the exact molecular formula. |
| ¹H NMR | Information on proton environments and connectivity. |
| ¹³C NMR | Information on the carbon skeleton. |
| COSY | Elucidation of proton-proton coupling networks. |
| HSQC | Correlation of protons to their directly attached carbons. |
| HMBC | Determination of long-range proton-carbon connectivities to establish the overall structure. |
One-Dimensional NMR (¹H, ¹³C)
One-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, serves as the foundational tool for the structural analysis of Homoegonol β-D-glucoside. researchgate.net The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons, while the ¹³C NMR spectrum reveals the number and types of carbon atoms present in the molecule. researchgate.net
For the glucose moiety, the anomeric proton (H-1') typically appears as a doublet in the ¹H NMR spectrum, with a coupling constant indicative of a β-anomeric configuration. magritek.com The remaining protons of the sugar ring and the aglycone portion of the molecule resonate at specific chemical shifts, providing a detailed map of the proton framework. conicet.gov.ar
The ¹³C NMR spectrum complements the proton data, showing distinct signals for each carbon atom. The chemical shift of the anomeric carbon (C-1') is particularly diagnostic for determining the anomeric configuration. nih.gov The signals for the carbons of the benzofuran core, the methoxy (B1213986) group, the methylenedioxy group, and the propyl side chain of the aglycone, as well as the carbons of the glucose unit, are all observed at characteristic chemical shifts. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Data for Homoegonol β-D-Glucoside Moiety (Note: Exact chemical shifts can vary slightly depending on the solvent and experimental conditions.)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aglycone | ||
| 2 | --- | ~154.5 |
| 3 | ~6.80 (s) | ~103.0 |
| 3a | --- | ~115.5 |
| 4 | ~6.95 (d) | ~110.0 |
| 5 | --- | ~130.0 |
| 6 | ~7.10 (d) | ~120.0 |
| 7 | --- | ~148.0 |
| 7a | --- | ~145.0 |
| 1'' | ~2.70 (t) | ~32.0 |
| 2'' | ~1.90 (m) | ~31.0 |
| 3'' | ~4.10 (t) | ~70.0 |
| 7-OCH₃ | ~3.90 (s) | ~56.0 |
| Glucoside | ||
| 1' | ~4.90 (d) | ~103.5 |
| 2' | ~3.50 (m) | ~75.0 |
| 3' | ~3.60 (m) | ~78.0 |
| 4' | ~3.45 (m) | ~71.5 |
| 5' | ~3.40 (m) | ~77.5 |
| 6'a | ~3.95 (dd) | ~62.5 |
| 6'b | ~3.75 (dd) |
Data compiled from typical values for similar compounds.
Two-Dimensional NMR (COSY, HSQC, HMBC, HSQC-TOCSY)
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. For Homoegonol β-D-glucoside, COSY spectra would show correlations between adjacent protons in the propyl side chain and within the glucose ring, confirming their spin systems. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is crucial for assigning the proton signals to their corresponding carbon atoms in the ¹³C NMR spectrum. hmdb.ca
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about long-range (typically 2-3 bond) couplings between protons and carbons. This is particularly powerful for connecting different structural fragments. For instance, an HMBC correlation between the anomeric proton (H-1') of the glucose unit and a carbon atom in the aglycone would definitively establish the point of glycosylation. nih.gov
HSQC-TOCSY (Heteronuclear Single Quantum Coherence - Total Correlation Spectroscopy): This experiment combines the features of HSQC and TOCSY, allowing for the correlation of a carbon atom with all protons within its coupled spin system. researchgate.netresearchgate.net This is especially useful for assigning the complete spin system of the glucose moiety.
Through the combined interpretation of these 2D NMR spectra, the complete covalent structure of Homoegonol β-D-glucoside can be unambiguously determined. researchgate.net
Application of Computational NMR Chemical Shift Prediction for Confirmation
In recent years, computational methods have become increasingly valuable in the structural elucidation of natural products. rsc.org By calculating the theoretical NMR chemical shifts for a proposed structure and comparing them to the experimental data, researchers can gain additional confidence in their structural assignment. rsc.org This approach is particularly useful for complex molecules or when distinguishing between several possible isomers. The process involves generating a 3D model of the molecule, optimizing its geometry using quantum mechanical calculations, and then predicting the NMR chemical shifts. A good correlation between the predicted and experimental spectra provides strong support for the proposed structure.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of Homoegonol β-D-glucoside would be expected to show characteristic absorption bands for hydroxyl (-OH) groups from the glucose moiety, C-O stretching vibrations from the ether and methoxy groups, aromatic C=C stretching, and C-H stretching vibrations. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule and is particularly useful for identifying chromophores. The benzofuran core of Homoegonol β-D-glucoside is a significant chromophore, and its UV-Vis spectrum would display characteristic absorption maxima. nih.govmsu.edu
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
MALDI-TOF mass spectrometry is a soft ionization technique that is well-suited for the analysis of non-volatile and thermally labile molecules like glycosides. jidc.orgfrontiersin.org This technique provides a highly accurate determination of the molecular weight of the compound. nih.gov For Homoegonol β-D-glucoside, MALDI-TOF MS would show a prominent peak corresponding to the molecular ion (e.g., [M+Na]⁺), which allows for the confirmation of its elemental composition when combined with high-resolution measurements. beilstein-journals.orgmdpi.com
X-ray Diffraction Analysis for Absolute Configuration Determination
While NMR and MS can determine the connectivity and relative stereochemistry of a molecule, X-ray diffraction analysis of a suitable single crystal is the gold standard for determining the absolute configuration. researchgate.net If a crystalline derivative of Homoegonol β-D-glucoside can be obtained, X-ray crystallography can provide an unambiguous three-dimensional structure, confirming the stereochemistry at all chiral centers in both the aglycone and the glucose moiety. mdpi.com
Synthetic and Semisynthetic Approaches to Homo Egonol (B1663352) β-D-Glucoside and its Aglycone
The synthesis of Homoegonol β-D-glucoside and its aglycone, homoegonol, is an area of interest for confirming their structures and for producing these compounds for further study. Both total synthesis and semisynthesis strategies can be employed. wikipedia.org
Semisynthesis is a chemical synthesis approach that utilizes compounds isolated from natural sources as starting materials. wikipedia.org Given that homoegonol can be isolated from natural sources, it can serve as a starting material for the synthesis of Homoegonol β-D-glucoside. researchgate.net This would involve the glycosylation of the appropriate hydroxyl group on the homoegonol backbone with a protected glucose donor, followed by deprotection to yield the final product. nih.govmdpi.com This approach can be more efficient than a total synthesis as it starts with a more complex, naturally derived molecule. wikipedia.orggoogle.com
Total synthesis would involve the construction of the homoegonol aglycone from simpler, readily available starting materials, followed by glycosylation. Several methods have been developed for the synthesis of the benzofuran core structure found in homoegonol. researchgate.net The synthesis of the β-D-glucoside would typically involve the reaction of the aglycone with an activated and protected glucose derivative, such as a glucosyl bromide or trichloroacetimidate, under specific reaction conditions to ensure the formation of the desired β-anomer. orgsyn.orgnih.gov
Total Synthesis Strategies for the Homoegonol Aglycone
The synthesis of the homoegonol aglycone, the non-sugar component of Homoegonol beta-D-glucoside, has been approached through various strategies, often leveraging the construction of the core benzofuran structure as a key step. Many synthetic routes commence from readily available precursors, such as o-vanillin or eugenol. researchgate.netresearchgate.net
One prominent method involves a two-step synthesis of the 2-arylbenzofuran skeleton. This process starts with a selective cross-pinacol type coupling between a salicylaldehyde (B1680747) and an aromatic aldehyde, which is then followed by an acid-promoted cyclization to form the benzofuran ring. researchgate.net An alternative and efficient protocol utilizes the naturally abundant precursor eugenol, employing a sequence of acylation and an intramolecular Wittig reaction to construct the benzofuran moiety in good yield. researchgate.net More complex strategies have also been developed, including a multi-step synthesis starting from o-vanillin to create 2-aryl/alkyl-5-bromo-7-methoxy benzofurans, which serve as key intermediates for producing homoegonol. researchgate.net A highly efficient total synthesis of homoegonol was achieved where the benzofuran moiety was constructed through a facile two-step synthesis of 2-arylbenzofurans, proceeding via a selective cross-pinacol coupling between a salicylaldehyde and an aromatic aldehyde, followed by acid-induced cyclization. rsc.org
The introduction of the characteristic 3-hydroxypropyl side chain is often accomplished via a Sonogashira cross-coupling reaction with a suitable propargyl derivative, followed by hydrogenation. rsc.org For instance, a bromobenzofuran intermediate can be coupled with propargyl acetate (B1210297) using a palladium catalyst, which then undergoes hydrogenation and hydrolysis to yield the final homoegonol aglycone. rsc.org
Table 1: Selected Strategies for Homoegonol Aglycone Total Synthesis
| Strategy | Key Reactions | Starting Materials | Reference |
| Cross-Pinacol Coupling | Selective cross-pinacol coupling, Acid-induced cyclization | Salicylaldehyde, Aromatic aldehyde | researchgate.netrsc.org |
| Intramolecular Wittig Reaction | Acylation, Intramolecular Wittig reaction | Eugenol | researchgate.net |
| Heck Reaction Application | Multi-step synthesis to benzofuran intermediate, Heck reaction | o-Vanillin, Ethyl/methyl acrylate (B77674) | researchgate.net |
| Sonogashira Coupling | Sonogashira cross-coupling, Hydrogenation, Hydrolysis | Bromobenzofuran intermediate, Propargyl acetate | rsc.org |
Chemo-Enzymatic Glycosylation Methods for Glucoside Formation
Chemo-enzymatic synthesis combines the flexibility of chemical methods with the high selectivity of enzymatic reactions to form glycosidic bonds. nih.gov This approach is particularly advantageous for glycosylation, as it proceeds under mild conditions with high stereoselectivity, avoiding the need for extensive protecting group chemistry often required in purely chemical syntheses. nih.govmdpi.com The glycosylation of phenolic compounds like the homoegonol aglycone is known to increase their water solubility and stability. researchgate.net
The formation of Homoegonol beta-D-glucoside via chemo-enzymatic methods typically involves the use of glycosyltransferases (GTs) or glycosidases (glycoside hydrolases). mdpi.comresearchgate.net
Glycosyltransferases (GTs): These enzymes catalyze the transfer of a sugar moiety from an activated sugar donor, such as a sugar nucleotide (e.g., UDP-glucose), to the acceptor molecule, which in this case is the homoegonol aglycone. mdpi.com The process is highly regio- and stereospecific, ensuring the formation of the desired β-D-glucoside linkage. researchgate.net
Glycosidases (Glycoside Hydrolases): While these enzymes typically catalyze the hydrolysis of glycosidic bonds, they can be used for synthesis through reverse hydrolysis or transglycosylation. mdpi.com In transglycosylation, a glycosidase transfers a sugar from a donor glycoside to the homoegonol acceptor. By using engineered glycosidases, known as glycosynthases, the hydrolytic activity is eliminated, leading to high yields of the glycosylated product. mdpi.com
The general chemo-enzymatic process would involve the chemical synthesis of the homoegonol aglycone followed by an enzymatic step where the glucose moiety is attached. nih.gov This strategy leverages the strengths of both chemical synthesis for the complex aglycone and enzymatic catalysis for the precise and selective glucosidation step. nih.gov
Palladium-Catalyzed Cyclization/Coupling Protocols for Benzofuran Core Construction
The construction of the benzofuran core is a critical step in the synthesis of homoegonol and its analogs. Palladium-catalyzed reactions are powerful tools for this purpose, enabling the efficient formation of the heterocyclic ring system. researchgate.netnih.gov
Several palladium-catalyzed protocols have been successfully applied:
Sonogashira Coupling: This is a widely used method for constructing benzofurans. rsc.org The strategy involves the coupling of an o-halophenol with a terminal alkyne, often followed by an in-situ cyclization. rsc.orgresearchgate.net For example, the coupling of an o-iodophenol with an appropriate alkyne using a catalyst system like PdCl₂(PPh₃)₂ and a copper(I) co-catalyst can directly lead to the 2-substituted benzofuran core. rsc.org
Heck Reaction: The Heck reaction has been employed to introduce side chains onto a pre-formed benzofuran ring, which is essential for elaborating the final structure of homoegonol. researchgate.net A versatile method for synthesizing egonol, homoegonol, and their analogs involves applying the Heck reaction using ethyl or methyl acrylate in the presence of a palladium catalyst. researchgate.net
Domino Cyclization/Coupling: A concise strategy for accessing the benzofuran core of homoegonol involves a palladium-catalyzed domino cyclization/coupling process. researchgate.net This approach uses triarylbismuth reagents for the efficient generation of the benzofuran system. researchgate.net
Oxidative Cyclization: Palladium(II)-mediated oxidative cyclization of functionalized precursors is another promising method for assembling benzofuran scaffolds. nih.gov This involves the intramolecular coupling of an aryl and a vinyl C-H bond under palladium catalysis, offering a modular approach to constructing the benzofuran framework. nih.gov
Table 2: Palladium-Catalyzed Methods for Benzofuran Core Synthesis
| Reaction Type | Catalyst/Reagents | Key Features | Reference |
| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | Couples o-halophenols and terminal acetylenes. | rsc.org |
| Heck Reaction | Palladium catalyst | Used to add side chains to the benzofuran ring. | researchgate.net |
| Domino Cyclization | Pd-catalyst, Triarylbismuth reagents | Concise, one-pot formation of the benzofuran core. | researchgate.net |
| Oxidative Cyclization | Pd(II) catalyst | Intramolecular C-H functionalization. | nih.gov |
Derivatization Strategies for Analog Generation
The generation of homoegonol analogs is crucial for studying structure-activity relationships and exploring potential applications. Derivatization strategies typically focus on modifying the core benzofuran scaffold or the side chains. rsc.orgnih.gov
Key strategies for generating analogs include:
Modification of the Hydroxypropyl Side Chain: The terminal hydroxyl group of the homoegonol side chain is a prime target for derivatization. For example, acetylation can be performed to produce derivatives like homoegonol acetate. researchgate.net
Varying the Benzofuran Substituents: The synthesis of analogs often involves starting with different substituted precursors to alter the pattern on the benzofuran ring. For example, using different salicylaldehydes or aromatic aldehydes in the initial coupling steps can lead to a variety of analogs. rsc.org
Scaffold Hopping and Functionalization: General strategies for derivatizing benzo[b]furans can be applied to homoegonol. nih.gov This includes the synthesis of analogs with different substituents at various positions on the core structure. nih.gov Palladium-catalyzed coupling reactions, such as the Heck reaction, provide a versatile platform for introducing a range of functional groups and building diverse analog libraries. researchgate.net A total synthesis approach for homoegonol and related natural products like egonol and ailanthoidol (B1236983) was designed to be flexible, allowing for the generation of other analogs. rsc.org
Biological Activities and Mechanistic Investigations of Homo Egonol β D Glucoside
Antimicrobial Activity and Underlying Mechanisms
While direct and extensive research on Homoegonol (B103626) β-D-glucoside is limited, studies on its aglycone form, homoegonol, and other related benzofuran (B130515) lignans (B1203133) provide significant insights into its potential antimicrobial properties.
Research into the antibacterial effects of egonol (B1663352) derivatives has demonstrated activity against various bacterial strains. Though specific studies focusing solely on Homoegonol β-D-glucoside are not widely available, the evaluation of its aglycone, homoegonol, and the closely related egonol, reveals notable antibacterial action. For instance, studies have reported the antimicrobial activities of egonol and its derivatives against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as the Gram-negative bacterium Escherichia coli nih.gov. The benzofuran core structure, which is central to Homoegonol β-D-glucoside, is recognized as a promising scaffold for developing antimicrobial agents nih.govtaylorandfrancis.comrsc.orgresearchgate.net. The lipophilic nature of the benzofuran ring is thought to facilitate interaction with bacterial cell membranes taylorandfrancis.com.
The antifungal potential of lignans from the Styrax genus has been a subject of investigation. A study on styraxjaponoside C, a lignan glycoside, demonstrated its antifungal effect against the human pathogenic yeast Candida albicans nih.gov. This activity is proposed to occur through membrane-active mechanisms nih.gov. Furthermore, research on egonol derivatives has shown their efficacy against C. albicans nih.gov. Given the structural similarities, it is plausible that Homoegonol β-D-glucoside may exhibit comparable antifungal properties.
Minimum Inhibitory Concentration (MIC) is a critical measure of antimicrobial efficacy. While specific MIC values for Homoegonol β-D-glucoside are not extensively documented, data for related compounds offer a valuable reference. For instance, synthesized egonol derivatives have been evaluated for their MIC against several microorganisms. One study reported that certain derivatives exhibited improved antibacterial activity compared to the parent egonol compound nih.gov. The investigation of novel lignan-like compounds has also yielded promising MIC values against Staphylococcus aureus and Candida albicans nih.gov.
| Compound | Microorganism | MIC (μg/mL) | Reference |
|---|---|---|---|
| Lignan Derivative 1 | Staphylococcus aureus | 16 | nih.gov |
| Lignan Derivative 1 | Candida albicans | 16 | nih.gov |
This table presents MIC values for a synthetic lignan derivative as a reference for the potential activity of related compounds like Homoegonol β-D-glucoside.
The antimicrobial mechanism of benzofuran derivatives, the structural class of Homoegonol β-D-glucoside, is believed to involve the disruption of microbial membranes. The benzofuran scaffold's lipophilicity allows it to intercalate into the lipid bilayer of microbial cell membranes, leading to increased permeability and leakage of intracellular components, ultimately resulting in cell death taylorandfrancis.com. Additionally, some lignan glycosides, such as styraxjaponoside C, have been shown to induce cytoplasmic membrane perturbation in Candida albicans nih.gov. Proteomic analysis of bacteria treated with novel benzofuran derivatives has also suggested that these compounds may interfere with essential bacterial protein synthesis and function nih.gov.
Antiasthmatic and Anti-inflammatory Biological Pathways Mediated by Related Compounds
The therapeutic potential of lignans extends to anti-inflammatory and potentially antiasthmatic applications, primarily through the modulation of key enzymatic pathways.
Matrix metalloproteinases (MMPs) are a family of enzymes involved in the degradation of the extracellular matrix. Overexpression of MMPs, particularly MMP-9, is associated with inflammatory conditions and the pathogenesis of diseases like cancer and asthma nih.govsci-hub.semdpi.complos.org. Research has indicated that certain lignans can act as inhibitors of MMPs nih.govsci-hub.se. For example, a study on lignans isolated from Selaginella moellendorffii identified compounds with inhibitory effects on MMP-9 nih.govsci-hub.se.
Furthermore, a bioassay-guided fractionation of the stem bark of Styrax japonica led to the isolation of styraxjaponoside B, a lignan glycoside that exhibited potent inhibitory activity against MMP-1 nih.govjst.go.jp. MMP-1 and MMP-9 are both crucial in tissue remodeling processes, and the inhibition of one suggests a potential for broader MMP-inhibitory activity within this class of compounds. The activation of MMP-9 is often part of a cascade involving other MMPs, such as MMP-2, which can be activated by membrane type-1 MMP (MT1-MMP) nih.govresearchgate.net. By extension, it is hypothesized that Homoegonol β-D-glucoside may also modulate MMP-9 activity, thereby contributing to anti-inflammatory and antiasthmatic effects. However, direct experimental evidence for this specific activity is still required.
Influence on Inflammatory Mediator Production (e.g., Nitric Oxide, Interleukin-6)
Research into the anti-inflammatory bioactivity of homoegonol, the aglycone of Homoegonol β-D-glucoside, has demonstrated its potential to modulate key inflammatory mediators. A study on homoegonol isolated from Styrax ramirezii showed that it could reduce nitric oxide (NO) production researchgate.net. In in vitro models using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, homoegonol was shown to down-regulate the expression of genes for inflammatory biomarkers, including Interleukin-6 (IL-6) and inducible nitric oxide synthase (iNOS), which is responsible for the production of NO researchgate.net. The reduction in the expression of these pro-inflammatory molecules suggests a potential mechanism for its anti-inflammatory effects researchgate.net. Similarly, studies on other structurally related glucosides have shown significant inhibition of NO and IL-6 production in stimulated macrophages nih.gov.
Impact on Cellular Signaling Cascades (e.g., NF-κB, MAPK Pathways)
No specific information is available in the reviewed literature regarding the impact of Homoegonol β-D-glucoside on the NF-κB or MAPK signaling pathways.
However, it is well-documented that many plant-derived phenolic compounds, including flavonoids and lignans, exert their anti-inflammatory effects by modulating these critical pathways. For instance, Luteolin and its 7-O-glucoside have been shown to directly counteract the NF-κB and MAPK inflammatory pathways, which are responsible for modulating the expression of inflammatory mediators like iNOS and COX-2 nih.govnih.gov.
Investigation in in vitro and ex vivo Models of Inflammatory Responses
No specific in vitro or ex vivo studies focusing on the inflammatory responses to Homoegonol β-D-glucoside were found in the reviewed literature.
The standard model for investigating the anti-inflammatory potential of natural compounds involves using cell lines such as RAW 264.7 murine macrophages, stimulated with an inflammatory agent like lipopolysaccharide (LPS) researchgate.netnih.gov. In these models, researchers typically measure the production of inflammatory mediators and the expression of related genes and proteins to assess the compound's activity.
Antischistosomal Efficacy and Parasite Biology Interrogation
No information is available in the reviewed literature regarding the antischistosomal efficacy of Homoegonol β-D-glucoside.
Effects on Parasite Viability and Motor Activity of Schistosoma mansoni Adult Worms
No information is available in the reviewed literature regarding the effects of Homoegonol β-D-glucoside on the viability and motor activity of Schistosoma mansoni.
Identification of Molecular Targets within Parasite Physiology
No information is available in the reviewed literature regarding the molecular targets of Homoegonol β-D-glucoside within Schistosoma mansoni.
Mechanistic Aspects of Cytotoxicity in Research Models
No information is available in the reviewed literature regarding the mechanistic aspects of cytotoxicity for Homoegonol β-D-glucoside.
Research on other natural glycosides has shown that the addition of a sugar moiety can, in some cases, markedly increase the cytotoxicity of the parent compound against various cancerous cell lines nih.govresearchgate.net.
Modulation of Apoptotic and Pro-survival Pathways
There is no specific information available in the retrieved search results detailing the modulation of apoptotic and pro-survival pathways by Homoegonol β-D-glucoside. While other glucoside compounds have been studied for their ability to induce apoptosis in cancer cells by affecting pathways involving Bcl-2, Bax, and caspases, no such specific data exists for Homoegonol β-D-glucoside. researchgate.netnih.gov The balance between pro-apoptotic and anti-apoptotic signals is crucial for determining cell fate, but the role of Homoegonol β-D-glucoside in this process has not been documented in the available literature. nih.gov
Cell Cycle Perturbation Analysis
No studies detailing a cell cycle perturbation analysis for Homoegonol β-D-glucoside were found. Methodologies such as flow cytometry are typically used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with a compound. researchgate.netnih.gov Research on other natural glycosides has shown the ability to induce cell cycle arrest at various phases as a mechanism of anticancer activity, but similar analyses for Homoegonol β-D-glucoside are not present in the available literature. researchgate.netresearchgate.net
Antiviral Properties and Viral Replication Interruption
While resins and extracts from the Styrax genus, the source of Homoegonol β-D-glucoside, have been used traditionally and show some general antimicrobial properties, specific data on the antiviral activity of this particular compound is scarce. mdpi.comresearchgate.net The following subsections detail the lack of specific mechanistic data regarding its potential antiviral effects.
Inhibition of Viral Transcription Factor Activity (e.g., Immediate-Early Genes)
No research was found that investigates the effect of Homoegonol β-D-glucoside on the activity of viral transcription factors, such as the immediate-early (IE) genes of human herpesviruses. Inhibition of IE genes is a known antiviral mechanism for some natural compounds, as these genes are critical for initiating the viral replication cascade, but this has not been documented for Homoegonol β-D-glucoside. nih.govnih.gov
Interference with Viral Adsorption and Proliferation
There is no available data to suggest that Homoegonol β-D-glucoside interferes with the adsorption (attachment) and subsequent proliferation of viruses. This mechanism, which involves blocking the initial stages of viral entry into host cells, has been identified for other natural products but remains uninvestigated for Homoegonol β-D-glucoside. nih.govmdpi.com
Modulation of Sumoylation Processes and Viral Protein Degradation
The scientific literature lacks any information on the potential for Homoegonol β-D-glucoside to modulate sumoylation, a post-translational modification process that viruses can exploit for their replication. nih.gov Viruses can manipulate the host's SUMO pathway, and viral proteins themselves can be sumoylated to regulate their function and stability. nih.gov However, no studies have linked Homoegonol β-D-glucoside to the modulation of these processes or to the degradation of viral proteins.
Mechanistic Insights into Human Herpesvirus Inhibition
Consistent with the lack of information in the preceding sections, there are no specific mechanistic insights available on how Homoegonol β-D-glucoside might inhibit human herpesviruses (HHV). The life cycle of herpesviruses presents multiple targets for antiviral drugs, including viral entry, DNA replication, and protein synthesis. mdpi.com While a variety of natural compounds have been explored for their anti-herpetic properties, Homoegonol β-D-glucoside does not appear to be among them in the currently accessible scientific literature. nih.gov
Structure Activity Relationship Sar and Computational Studies of Homo Egonol β D Glucoside
Elucidation of Key Structural Motifs Governing Bioactivity
The bioactivity of Homo egonol (B1663352) β-D-glucoside is intrinsically linked to its distinct chemical architecture, which consists of a benzofuran (B130515) core (the aglycone, Homo egonol) linked to a β-D-glucosyl moiety. Structure-Activity Relationship (SAR) studies aim to identify the specific parts of the molecule, or "structural motifs," that are crucial for its biological effects.
The primary motifs responsible for the bioactivity of compounds like Homo egonol β-D-glucoside include:
The Benzofuran Ring System: This planar, aromatic core is a common feature in many biologically active natural products. Its hydrophobic nature often facilitates interactions with nonpolar pockets within biological targets like enzymes or receptors. The specific substitution pattern on this ring system is critical for determining the type and potency of the activity.
The Linkage: The O-glycosidic bond connecting the sugar to the benzofuran aglycone determines the spatial orientation of the two main motifs relative to each other. The stability and conformation of this bond are vital for the molecule to adopt the correct three-dimensional shape required for binding to its biological target.
SAR analyses often involve comparing the activity of the parent glycoside with its aglycone. For instance, studies on other natural glucosides have shown that the presence of the sugar moiety can be essential for activity, while in other cases, the aglycone alone may be more potent, suggesting the sugar primarily acts as a modulator of physical properties. nih.gov
Impact of Glycosylation on Biological Efficacy, Solubility, and Pharmacokinetic Properties
Glycosylation—the attachment of a sugar unit to an aglycone—profoundly alters the parent molecule's properties, which is a critical factor in its therapeutic potential.
Biological Efficacy: The addition of the β-D-glucoside unit can influence biological efficacy in several ways. The sugar moiety can establish additional hydrogen bonds with a target receptor, enhancing binding affinity and, consequently, potency. nih.gov Conversely, the bulky nature of the glucoside can sometimes cause steric hindrance, preventing the aglycone from fitting optimally into a binding site, which would decrease efficacy. For example, in a study of flavonoid glycosides, specific glycosylation patterns were found to be either beneficial or detrimental to their inhibitory activity against certain enzymes. nih.gov
Solubility: One of the most significant effects of glycosylation is the enhancement of aqueous solubility. The numerous hydroxyl groups of the glucose unit increase the molecule's polarity, making it more soluble in water compared to the often lipophilic aglycone. This improved solubility is crucial for the formulation and systemic distribution of a potential therapeutic agent. nih.gov The increased solvent-accessible surface area provided by the glycan can also help prevent protein aggregation. nih.gov
Pharmacokinetic Properties: Glycosylation heavily impacts a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
Absorption: Increased hydrophilicity can sometimes reduce passive diffusion across lipid-rich cell membranes, such as the intestinal wall. However, glycosylated compounds may also be recognized by specific sugar transporters, facilitating their uptake.
Distribution: The polarity of the glucoside affects how the compound distributes throughout the body. Highly water-soluble compounds may have limited ability to cross the blood-brain barrier. mdpi.com
Metabolism and Clearance: The glycosidic bond can be cleaved by enzymes like β-glucosidases, releasing the aglycone. nih.gov This can be a metabolic activation step or a route of elimination. The sugar moiety can also protect the aglycone from other metabolic enzymes, potentially prolonging its half-life in the bloodstream. nih.gov
Design and Synthesis of Analogs for Comprehensive SAR Exploration
To fully understand the structure-activity relationships of Homo egonol β-D-glucoside, medicinal chemists design and synthesize a variety of structural analogs. nih.gov This process involves systematically modifying different parts of the molecule and evaluating the impact of these changes on biological activity. documentsdelivered.com
Key strategies for analog design include:
Modification of the Aglycone (Homo egonol):
Altering Substituents: Adding, removing, or changing the position of functional groups (e.g., hydroxyl, methoxy) on the benzofuran ring to probe their role in target binding.
Ring Modification: Replacing the benzofuran core with other heterocyclic systems (e.g., indole, benzothiophene) to determine the importance of the specific ring structure.
Modification of the Glycosidic Moiety:
Varying the Sugar: Replacing the β-D-glucose with other monosaccharides (e.g., galactose, mannose, xylose) or disaccharides to assess the impact of stereochemistry and size of the sugar. nih.gov
Changing the Anomeric Configuration: Synthesizing the α-anomer to investigate the importance of the β-linkage.
Deoxygenation: Removing one or more hydroxyl groups from the sugar to identify which ones are critical for hydrogen bonding interactions.
Modification of the Linkage:
C-Glycosides: Synthesizing analogs where the sugar is connected to the aglycone via a more stable carbon-carbon bond instead of an oxygen-carbon bond. This makes the molecule resistant to enzymatic hydrolysis by glycosidases. nih.gov
The following table outlines a hypothetical design strategy for SAR exploration.
| Analog Series | Modification Strategy | Purpose of Modification |
| Series A | Alter substituents on the benzofuran ring | Determine the electronic and steric requirements of the aglycone for activity. |
| Series B | Replace β-D-glucose with other sugars (e.g., xylose, rhamnose) | Investigate the role of the sugar's size and hydroxyl group orientation. |
| Series C | Synthesize the aglycone (Homo egonol) alone | Establish the baseline activity of the core structure without the sugar. |
| Series D | Create C-glycoside analogs | Evaluate the effect of enhanced metabolic stability on efficacy. nih.gov |
Molecular Docking and Ligand-Target Interaction Analysis
Molecular docking is a computational technique used to predict how a small molecule (ligand), such as Homo egonol β-D-glucoside, binds to the active site of a macromolecular target, typically a protein or enzyme. nih.govmdpi.com This method helps visualize and analyze the specific interactions that stabilize the ligand-target complex. researchgate.net
The process involves:
Obtaining the 3D structures of both the ligand (Homo egonol β-D-glucoside) and the target protein.
Using a docking algorithm to explore various possible orientations and conformations of the ligand within the target's binding site.
Scoring these poses based on a function that estimates the binding affinity, often reported as a binding energy (e.g., in kcal/mol). mdpi.com
For Homo egonol β-D-glucoside, a docking analysis would aim to identify key interactions such as:
Hydrogen Bonds: Formed between the hydroxyl groups of the glucose moiety and polar amino acid residues (e.g., Asp, Glu, Ser, Thr) in the binding site.
Hydrophobic Interactions: Involving the benzofuran ring system and nonpolar residues (e.g., Leu, Val, Phe).
Pi-Stacking: Potential interactions between the aromatic benzofuran ring and aromatic amino acid side chains like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).
A hypothetical molecular docking result for Homo egonol β-D-glucoside against a target enzyme is summarized below.
| Interaction Type | Molecular Motif Involved | Potential Interacting Amino Acid Residues | Estimated Contribution to Binding |
| Hydrogen Bonding | Glucose -OH groups | Asp, Gln, Ser | High |
| Hydrophobic Interactions | Benzofuran ring | Val, Leu, Ile | Moderate |
| Pi-Pi Stacking | Benzofuran aromatic system | Phe, Tyr | Moderate |
Such analyses are crucial for rational drug design, allowing researchers to propose modifications to the ligand's structure to enhance binding affinity and selectivity for its target. github.io
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov For Homo egonol β-D-glucoside and its synthesized analogs, a QSAR model can be developed to predict the activity of new, yet-to-be-synthesized compounds, thereby saving time and resources. mdpi.com
The development of a QSAR model involves several steps:
Data Set Preparation: A training set of molecules with known biological activities (e.g., IC₅₀ values) is compiled. This would include Homo egonol β-D-glucoside and its various analogs.
Descriptor Calculation: For each molecule, a set of numerical parameters, known as molecular descriptors, are calculated. These can describe various aspects of the molecule:
Electronic Descriptors: Partial charges, dipole moment.
Steric Descriptors: Molecular volume, surface area.
Hydrophobic Descriptors: LogP (partition coefficient).
Topological Descriptors: Describing molecular connectivity.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to create an equation that correlates the descriptors with the observed biological activity. mdpi.com
Model Validation: The predictive power of the model is tested using an external set of compounds (test set) that were not used in its creation. nih.gov
A hypothetical QSAR equation might look like: pIC₅₀ = c₀ + c₁(LogP) - c₂(Molecular Volume) + c₃(Dipole Moment)
This equation would suggest that activity (pIC₅₀) increases with higher LogP and dipole moment but decreases with a larger molecular volume. Such models provide valuable insights into the physicochemical properties that drive biological activity. nih.gov
Advanced Computational Chemistry Approaches
Density Functional Theory (DFT) is a powerful quantum mechanical method used to study the electronic structure of molecules. ijcce.ac.irnih.gov It provides detailed insights into molecular properties that govern chemical reactivity and intermolecular interactions, which are fundamental to a molecule's biological function. mdpi.com
Electronic Structure Analysis: DFT calculations can determine the energies and shapes of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy suggests a greater tendency to donate electrons to an appropriate acceptor. researchgate.net
LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a greater propensity to accept electrons.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. mdpi.com A smaller energy gap implies that the molecule is more polarizable and chemically reactive. unimas.my
Molecular Electrostatic Potential (MEP) Analysis: An MEP map illustrates the charge distribution around a molecule, providing a visual guide to its electrostatic potential. researchgate.net Different colors on the MEP surface represent different potential values:
Red/Orange/Yellow: Regions of negative electrostatic potential, typically associated with electronegative atoms (like oxygen). These areas are prone to electrophilic attack and are likely to act as hydrogen bond acceptors.
Blue: Regions of positive electrostatic potential, usually found around hydrogen atoms attached to electronegative atoms. These areas are susceptible to nucleophilic attack and can act as hydrogen bond donors.
Green: Regions of neutral or near-zero potential, often corresponding to nonpolar parts of the molecule.
For Homo egonol β-D-glucoside, an MEP analysis would likely show negative potential (red/yellow) around the oxygen atoms of the hydroxyl groups and the benzofuran ether, highlighting these as key sites for hydrogen bonding. The aromatic ring might show a mix of neutral and slightly negative potential. This information is invaluable for understanding how the molecule will be recognized by its biological target.
| Calculated DFT Parameter | Significance for Homo egonol β-D-glucoside |
| HOMO Energy | Indicates the molecule's capacity to act as an electron donor in chemical reactions or charge-transfer interactions. researchgate.net |
| LUMO Energy | Indicates the molecule's capacity to act as an electron acceptor. |
| HOMO-LUMO Gap (ΔE) | Reflects the molecule's overall chemical reactivity and stability. unimas.my |
| MEP Map | Visually identifies electron-rich and electron-poor regions, predicting sites for non-covalent interactions like hydrogen bonding. researchgate.net |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations are powerful computational tools used to understand the dynamic nature of molecules over time. While specific MD simulation studies on homoegonol (B103626) β-D-glucoside are not extensively documented in publicly available literature, the principles and applications of this technique can be understood from studies on analogous β-D-glucoside derivatives. MD simulations provide insights into the conformational flexibility and potential binding interactions of glycosidic compounds, which are crucial for understanding their structure-activity relationships.
In a typical MD simulation, the molecule of interest is placed in a simulated environment, often a box of solvent molecules like water, to mimic physiological conditions. The forces between all atoms are calculated using a force field, and Newton's laws of motion are applied to predict the trajectory of each atom over a series of small time steps. This process generates a detailed movie of the molecule's movements, revealing its preferred shapes (conformations) and how it might interact with biological targets.
Furthermore, MD simulations are invaluable for studying the dynamics of binding to a target protein. By simulating the homoegonol β-D-glucoside molecule in the presence of a receptor, researchers can observe the process of molecular recognition, the conformational changes that may occur in both the ligand and the protein upon binding, and the key intermolecular interactions that stabilize the complex. nih.gov These interactions often include hydrogen bonds, van der Waals forces, and hydrophobic interactions. The stability of these interactions over the course of the simulation can provide an estimate of the binding affinity.
The data generated from MD simulations can be extensive and is often summarized in various forms to highlight key findings. For instance, the conformational preferences of the glycosidic linkage are often presented as a Ramachandran-like plot, showing the distribution of dihedral angles. The stability of the molecule's conformation can be assessed by calculating the root-mean-square deviation (RMSD) of the atomic positions over time. Similarly, the flexibility of different parts of the molecule can be visualized through root-mean-square fluctuation (RMSF) plots.
Below is an illustrative table representing the type of data that could be generated from an MD simulation study of homoegonol β-D-glucoside, based on findings for similar compounds.
| Simulation Parameter | Typical Value/Observation | Significance |
| Simulation Time | 100 ns | Provides sufficient sampling of conformational space. |
| Solvent Model | TIP3P Water | Mimics an aqueous physiological environment. |
| Predominant Glucose Ring Pucker | ⁴C₁ (Chair) | The most stable conformation for a β-D-glucopyranoside ring. researchgate.net |
| Glycosidic Torsion Angle (Φ) Range | -60° to 60° | Defines the rotational freedom around the glycosidic bond. |
| Glycosidic Torsion Angle (Ψ) Range | -90° to 90° | Defines the rotational freedom around the glycosidic bond. |
| Average Intermolecular H-bonds (with solvent) | 8-12 | Indicates the extent of interaction with the aqueous environment. |
Theoretical Studies on Optical Activity and Spectroscopic Signatures
Theoretical calculations are essential for interpreting and predicting the chiroptical properties and spectroscopic signatures of molecules like homoegonol β-D-glucoside. These computational methods, often based on quantum mechanics, can provide a deep understanding of how the molecule's three-dimensional structure relates to its interaction with light.
Vibrational circular dichroism (VCD) and Raman optical activity (ROA) are powerful spectroscopic techniques that provide detailed information about the stereochemistry of chiral molecules. nih.gov Theoretical simulations of VCD and ROA spectra are crucial for their interpretation. By calculating the vibrational frequencies and the corresponding VCD and ROA intensities for different conformers of homoegonol β-D-glucoside, a theoretical spectrum can be generated. mdpi.com The excellent agreement between the simulated and experimental spectra can allow for the conclusive identification of the major conformers present in a solution. nih.govmdpi.com These studies can highlight the important role of the solvent in influencing conformational preferences. nih.gov
For instance, studies on similar molecules like phenyl β-D-glucopyranoside have shown that the conformational distribution can change significantly between the gas phase and different solvents, such as DMSO and water. nih.gov This is due to the different ways the solvent molecules can interact with the solute through hydrogen bonding and other intermolecular forces.
In addition to optical activity, theoretical calculations can predict other spectroscopic signatures, such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. By calculating these parameters for different possible conformations and comparing them to experimental NMR data, researchers can gain further confidence in the determined three-dimensional structure of the molecule in solution. rsc.org
The following table illustrates the kind of data that can be generated from theoretical studies on the spectroscopic properties of a molecule like homoegonol β-D-glucoside, based on studies of analogous compounds.
| Spectroscopic Property | Theoretical Method | Predicted Outcome | Significance |
| Specific Rotation | TD-DFT | A numerical value (e.g., in deg·mL·g⁻¹·dm⁻¹) | Validation of the overall molecular conformation. |
| VCD Spectrum | DFT (e.g., B3LYP/6-31G*) | A simulated spectrum with positive and negative bands at specific frequencies. | Provides a detailed stereochemical fingerprint of the molecule. mdpi.com |
| ¹H and ¹³C NMR Chemical Shifts | GIAO-DFT | A list of chemical shifts for each atom. | Aids in the assignment of experimental NMR spectra and confirms the molecular structure. |
| J-coupling Constants | DFT | Values for vicinal proton-proton coupling constants. | Provides information about dihedral angles and the conformation of the sugar ring. rsc.org |
Biosynthesis and Metabolic Pathway Engineering of Homo Egonol β D Glucoside
Elucidation of the Biosynthetic Pathway of Homoegonol (B103626) β-D-Glucoside in Producer Organisms
The complete biosynthetic pathway of Homoegonol β-D-glucoside has not yet been fully elucidated in any producer organism. However, based on the known biosynthesis of other benzofuran (B130515) compounds and the general principles of secondary metabolism in plants, a putative pathway can be proposed. Homoegonol, the aglycone of Homoegonol β-D-glucoside, is a benzofuran derivative. The biosynthesis of the benzofuran core is believed to originate from the phenylpropanoid pathway nih.govresearchgate.net.
The initial steps likely involve the conversion of the amino acid phenylalanine to p-coumaroyl-CoA researchgate.netmdpi.com. Through a series of subsequent enzymatic reactions, including hydroxylations, chain extensions, and cyclizations, the characteristic benzofuran structure is formed. The specific intermediates and the precise sequence of these reactions leading to homoegonol are yet to be experimentally verified.
Producer organisms of Homoegonol β-D-glucoside are primarily found within the Styrax genus. Analysis of metabolite profiles in these plants can provide correlative evidence for the involvement of certain precursors and intermediates in the biosynthetic pathway. However, direct evidence from tracer studies or enzymatic assays is necessary to definitively establish the pathway.
Identification and Characterization of Key Enzymes (e.g., Glycosyltransferases, P450 Monooxygenases)
The biosynthesis of Homoegonol β-D-glucoside would critically involve at least two key classes of enzymes: Cytochrome P450 monooxygenases and glycosyltransferases.
Cytochrome P450 Monooxygenases (P450s): These enzymes are essential for the hydroxylation and other oxidative modifications of the aromatic rings and side chains of phenylpropanoid precursors, which are crucial steps in the formation of the homoegonol backbone nih.govmdpi.comalmacgroup.comnih.govnih.gov. While numerous P450s have been identified in plants, the specific P450s responsible for the precise oxidative steps in homoegonol biosynthesis have not been characterized. Their identification would require techniques such as transcriptome analysis of Styrax species, followed by heterologous expression and functional characterization of candidate P450 genes mdpi.comnih.govresearchgate.net.
Glycosyltransferases (GTs): The final step in the biosynthesis of Homoegonol β-D-glucoside is the attachment of a glucose molecule to the homoegonol aglycone. This reaction is catalyzed by a UDP-glycosyltransferase (UGT) nih.govmdpi.comnih.govmdpi.comnih.gov. Plant UGTs are known for their role in the glycosylation of a wide range of secondary metabolites, which can alter their solubility, stability, and biological activity researchgate.netnih.gov. The specific UGT responsible for the glucosylation of homoegonol has not been identified. Screening of UGTs from Styrax species for their activity with homoegonol as a substrate would be a key step in its identification and characterization researchgate.netmdpi.com.
Table 1: Putative Key Enzymes in Homoegonol β-D-Glucoside Biosynthesis
| Enzyme Class | Putative Function | Status of Identification |
| Phenylalanine ammonia-lyase (PAL) | Conversion of phenylalanine to cinnamic acid | Not specifically identified for this pathway |
| Cinnamate 4-hydroxylase (C4H) | Hydroxylation of cinnamic acid | Not specifically identified for this pathway |
| 4-Coumarate-CoA ligase (4CL) | Formation of p-coumaroyl-CoA | Not specifically identified for this pathway |
| Cytochrome P450 Monooxygenases | Hydroxylation and cyclization reactions to form the homoegonol backbone | Not specifically identified for this pathway |
| UDP-Glycosyltransferase (UGT) | Glucosylation of homoegonol to form Homoegonol β-D-glucoside | Not specifically identified for this pathway |
Genetic Engineering Strategies for Enhanced Production in Native or Heterologous Systems
Given the lack of identified biosynthetic genes, genetic engineering strategies for enhancing Homoegonol β-D-glucoside production are currently theoretical. However, once the key genes are identified, several strategies could be employed.
In native producer organisms like Styrax, overexpression of rate-limiting enzymes, such as specific P450s or the terminal glycosyltransferase, could increase the metabolic flux towards Homoegonol β-D-glucoside. Additionally, downregulation of competing pathways could free up precursors for its biosynthesis almacgroup.com.
In heterologous systems such as yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli), the entire biosynthetic pathway could be reconstituted. This approach offers the potential for scalable and controlled production. The success of this strategy would depend on the successful expression and activity of all necessary plant enzymes in the microbial host and ensuring an adequate supply of precursor molecules from the host's primary metabolism mdpi.com.
Table 2: Potential Genetic Engineering Strategies
| Strategy | Approach | Target System |
| Overexpression of Biosynthetic Genes | Increase the expression of key enzymes (P450s, UGTs). | Native (Styrax) or Heterologous (Yeast, Bacteria) |
| Downregulation of Competing Pathways | Use RNAi or CRISPR-Cas9 to reduce flux to other secondary metabolites. | Native (Styrax) |
| Heterologous Pathway Reconstitution | Introduce all necessary biosynthetic genes into a microbial host. | Heterologous (Yeast, Bacteria) |
| Precursor Supply Enhancement | Engineer the host's primary metabolism to increase the availability of phenylalanine and UDP-glucose. | Heterologous (Yeast, Bacteria) |
Metabolic Flux Analysis and Pathway Optimization for Sustainable Production
Metabolic flux analysis (MFA) is a powerful tool for quantifying the flow of metabolites through a metabolic network and identifying bottlenecks in a biosynthetic pathway nih.gov. To apply MFA for the optimization of Homoegonol β-D-glucoside production, a detailed metabolic model of the producer cell (either native or heterologous) would be required.
By using isotopically labeled precursors, such as ¹³C-phenylalanine, the flux through the phenylpropanoid pathway and into the homoegonol backbone could be traced and quantified. This would allow for the identification of inefficient enzymatic steps or points of significant carbon loss to competing pathways. The insights gained from MFA could then be used to guide targeted genetic modifications to optimize the metabolic pathway for enhanced and sustainable production of Homoegonol β-D-glucoside.
Biotransformation Studies Involving Homoegonol β-D-Glucoside
Biotransformation offers an alternative approach to the synthesis of Homoegonol β-D-glucoside and its derivatives. This involves using whole microbial cells or purified enzymes to carry out specific chemical modifications on a supplied substrate.
For instance, if homoegonol can be synthesized chemically or isolated in sufficient quantities, microorganisms or their enzymes could be screened for their ability to glycosylate it to form Homoegonol β-D-glucoside. This would bypass the need to elucidate and engineer the entire upstream biosynthetic pathway. Conversely, microorganisms could be used to modify the structure of Homoegonol β-D-glucoside to create novel derivatives with potentially altered biological activities. For example, microbial enzymes could hydrolyze the glycosidic bond to release the aglycone, homoegonol.
Future Research Directions and Translational Perspectives
Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Research
The comprehensive understanding of the biological effects of Homoegonol (B103626) β-D-glucoside requires a systems-level approach. Omics technologies, which allow for the large-scale study of biological molecules, are essential tools in this endeavor. nih.gov
Metabolomics: This approach can be used to analyze the global changes in the metabolite profile of cells or organisms upon treatment with Homoegonol β-D-glucoside. By identifying altered metabolic pathways, researchers can gain insights into the compound's mechanism of action and potential off-target effects. For instance, metabolomic studies could reveal how the compound affects energy metabolism or the production of signaling molecules within a cell. nih.gov
Proteomics: Proteomics involves the large-scale analysis of proteins. researchgate.net By comparing the proteome of treated and untreated cells, it is possible to identify proteins whose expression levels or post-translational modifications are altered by Homoegonol β-D-glucoside. This can help pinpoint the cellular pathways and molecular targets modulated by the compound. nih.gov
The integration of these omics platforms can provide a holistic view of the cellular response to Homoegonol β-D-glucoside, facilitating a deeper understanding of its bioactivity. nih.gov
Development of Advanced In Vitro and Ex Vivo Biological Models
To better predict the efficacy and effects of Homoegonol β-D-glucoside in humans, it is crucial to move beyond traditional two-dimensional (2D) cell cultures. sigmaaldrich.comcrownbio.com Advanced in vitro and ex vivo models that more accurately recapitulate human physiology are needed. nih.govresearchgate.net
In Vitro Models: Three-dimensional (3D) cell culture systems, such as spheroids and organoids, offer a more physiologically relevant environment by mimicking the cell-cell and cell-matrix interactions found in living tissues. nih.govspringernature.com These models can be derived from patient tissues or stem cells, providing a platform for personalized medicine research. mdpi.comchampionsoncology.com For example, organoid models of specific organs could be used to study the tissue-specific effects of Homoegonol β-D-glucoside. sigmaaldrich.commdpi.com
Ex Vivo Models: Ex vivo models, such as precision-cut tissue slices, maintain the native tissue architecture and cellular diversity. mdpi.comresearchgate.net These models are invaluable for studying the metabolism and potential toxicity of compounds in a context that closely resembles the in vivo situation. mdpi.com For instance, precision-cut liver slices could be used to investigate the hepatic metabolism of Homoegonol β-D-glucoside.
The development and application of these advanced models will provide more accurate and predictive data for the preclinical evaluation of this natural compound. altex.orgnih.gov
Novel Molecular Target Identification and Validation Approaches
Identifying the specific molecular targets of Homoegonol β-D-glucoside is fundamental to understanding its mechanism of action and for optimizing its therapeutic properties. While some studies have suggested potential activities, such as the inhibition of protein tyrosine phosphatase 1B (PTP1B), further investigation is required. mdpi.com
Novel approaches for target identification include:
Chemical Proteomics: This technique uses chemical probes to identify the direct binding partners of a small molecule within a complex biological sample.
Computational Approaches: Molecular docking and simulations can predict potential binding sites and interactions between Homoegonol β-D-glucoside and a library of known protein structures.
Genetic Approaches: Techniques like CRISPR-based screening can identify genes that, when perturbed, alter the cellular response to the compound, thereby pointing to potential targets or pathways.
Once a putative target is identified, validation is a critical next step. nih.goviomcworld.org This involves confirming the direct interaction between the compound and the target and demonstrating that this interaction is responsible for the observed biological effect. nih.gov
Sustainable Sourcing and Production Strategies for Homoegonol β-D-Glucoside
The reliance on natural sources for compounds like Homoegonol β-D-glucoside, primarily from the Styrax genus, raises concerns about sustainability and supply chain stability. mdpi.com Future research should focus on developing alternative and sustainable production methods.
Biotechnological Production: The use of microbial fermentation or plant cell cultures offers a promising avenue for the sustainable production of Homoegonol β-D-glucoside. This involves genetically engineering microorganisms or plant cells to produce the compound of interest.
Enzymatic Synthesis: Enzymatic synthesis provides a green and efficient alternative to chemical synthesis. researchgate.net Specific enzymes, such as β-glucosidases, can be used to catalyze the glycosylation of the aglycone precursor, homoegonol, to produce Homoegonol β-D-glucoside with high selectivity and yield. elsevierpure.commdpi.com
These strategies can ensure a reliable and environmentally friendly supply of the compound for further research and potential clinical development.
Application of Artificial Intelligence and Machine Learning in Natural Product Discovery and Optimization
Predictive Modeling: AI algorithms can be trained on large datasets of chemical structures and biological activities to predict the potential therapeutic properties of natural products. nih.gov This can help prioritize compounds for further investigation.
Lead Optimization: Machine learning models can guide the chemical modification of Homoegonol β-D-glucoside to improve its potency, selectivity, and pharmacokinetic properties.
Data Analysis: AI can be used to analyze the complex datasets generated from omics studies, helping to identify patterns and correlations that might be missed by traditional analytical methods.
By integrating AI and machine learning into the research pipeline, the discovery and optimization of natural products like Homoegonol β-D-glucoside can be made more efficient and effective. helmholtz-hips.de
Q & A
Q. How can researchers validate the role of this compound in modulating glucose metabolism?
- Methodological Answer : Employ GLUT4 translocation assays in L6 myotubes using fluorescently tagged reporters. Validate in vivo via oral glucose tolerance tests (OGTT) in diabetic rodent models, comparing AUC values between treated and control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
